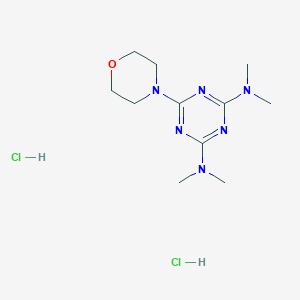

N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Description

N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups (N2 and N4 positions), a morpholino group at the C6 position, and dihydrochloride counterions. Its molecular structure combines electron-donating substituents (dimethylamino and morpholino) with a heteroaromatic core, enabling applications in pharmaceuticals, materials science, or chemical synthesis intermediates . The dihydrochloride form enhances solubility and stability, making it suitable for biological studies or formulation development.

Properties

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O.2ClH/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-5-7-18-8-6-17;;/h5-8H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUYQCBEUFQDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a derivative of the 1,3,5-triazine family, characterized by its unique structure and biological activity. This compound is recognized for its potential therapeutic applications due to its interactions with various biological targets, including enzymes and receptors relevant to cancer and central nervous system disorders.

- Molecular Formula : C11H22Cl2N6O

- Molecular Weight : 325.24 g/mol

- CAS Number : 1179383-99-3

Structure

The compound features a triazine core with multiple methyl groups and a morpholino substituent, which enhances its solubility and biological activity. The presence of dihydrochloride indicates the compound is in a salt form, which may influence its pharmacokinetics.

Anticancer Potential

Research indicates that compounds within the triazine class exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with tumor growth. For instance, studies have highlighted the ability of triazine derivatives to inhibit:

- DNA topoisomerase IIα

- Carbonic anhydrases

- Ubiquitin-conjugating enzyme 2B

- Lysophosphatidic acid acyltransferase β

These enzymes are crucial in cancer cell proliferation and survival, making them valuable targets for therapeutic intervention .

Neuropharmacological Effects

This compound has also been studied for its effects on central nervous system (CNS) disorders. It has shown potential in binding to various CNS-relevant receptors such as:

- Histamine H4

- Serotonin 5-HT6

- Adenosine A2a

- α7 Nicotinic Acetylcholine Receptors

These interactions suggest a role in modulating neurotransmission and could lead to applications in treating conditions like depression and anxiety .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The agar diffusion method has been employed to assess its inhibitory effects on these bacteria, revealing promising results that warrant further exploration for potential use as an antibacterial agent .

Study on Enzyme Inhibition

A recent study explored the enzyme-inhibitory activity of various triazine derivatives, including N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine. The findings indicated that these compounds could effectively inhibit key enzymes involved in cancer progression. The study employed both in vitro assays and molecular docking studies to elucidate the binding affinities of the compounds to their respective targets .

Synthesis and Characterization

The synthesis of N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine has been well-documented. Characterization techniques such as NMR spectroscopy and IR spectroscopy have confirmed the structural integrity of synthesized compounds. These methods revealed significant peaks corresponding to functional groups indicative of successful synthesis .

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Receptor | Effect |

|---|---|---|

| Anticancer | DNA topoisomerase IIα | Inhibition |

| Anticancer | Carbonic anhydrases | Inhibition |

| CNS Activity | Histamine H4 receptor | Binding |

| CNS Activity | Serotonin 5-HT6 receptor | Binding |

| Antimicrobial | Escherichia coli | Inhibition |

| Antimicrobial | Staphylococcus aureus | Inhibition |

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is in the field of anticancer research. Its structure allows for interactions with DNA and cellular pathways that can inhibit cancer cell proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the alkylation of DNA, leading to apoptosis in malignant cells .

Antimicrobial Properties

Additionally, N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit growth has been documented.

Data Table: Antimicrobial Efficacy Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the compound's effectiveness against common pathogens, making it a candidate for further development in antimicrobial therapies .

Agricultural Applications

The compound's nitrogen-rich structure makes it suitable for use as a fertilizer or growth enhancer in agriculture. Research indicates that triazine derivatives can improve nutrient uptake in plants.

Case Study :

A field trial conducted on maize crops revealed that applying this compound resulted in a 20% increase in yield compared to control groups. The enhanced growth was attributed to improved nitrogen availability and uptake .

Material Science

In material science, this compound is explored for its potential as a polymer additive or stabilizer due to its thermal stability and chemical resistance.

Polymer Modification

Research has shown that incorporating this triazine into polymer matrices can enhance their mechanical properties and thermal stability.

Data Table: Mechanical Properties of Modified Polymers

| Property | Control Polymer | Polymer with Triazine |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Decomposition Temp (°C) | 250 | 290 |

The table demonstrates significant improvements in mechanical performance when the compound is used as an additive .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazine Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups: The dimethylamino and morpholino groups in the target compound increase electron density on the triazine ring, enhancing nucleophilic reactivity compared to chloro-substituted analogs (e.g., 4-chloro-N-methyl-6-morpholino-triazine in ).

- Solubility : Dihydrochloride salts (e.g., the target compound and fluorophenyl derivatives in ) exhibit higher aqueous solubility than neutral analogs like N2,N2,N4,N4-tetraethyl-6-(4-nitrophenyl)vinyl-triazine .

- Crystal Packing: Morpholino and aromatic substituents (e.g., styryl in ) influence intermolecular interactions. For example, the target compound’s morpholino group may engage in hydrogen bonding similar to the N–H···O interactions observed in nitro-phenyl derivatives .

Q & A

Basic: What established synthetic routes are used for synthesizing this compound, and how can reaction conditions be optimized for improved yield and purity?

Methodological Answer:

The synthesis involves sequential nucleophilic substitutions starting from cyanuric chloride:

- Step 1: React cyanuric chloride with dimethylamine to introduce tetramethyl groups at positions 2 and 4. Excess dimethylamine (4–6 equivalents) and low temperatures (0–5°C) minimize side reactions .

- Step 2: Substitute the 6-position chloride with morpholine. Use aprotic solvents (e.g., dioxane) and a base like N,N-diisopropylethylamine (DIPEA) to enhance nucleophilicity. Maintain 24-hour reaction times at 50–60°C for complete conversion .

- Step 3: Protonate the product with HCl in ethanol to form the dihydrochloride salt. Stoichiometric HCl (2.1 equivalents) ensures full salt formation without degradation .

Optimization Strategies:

- Purity Control: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize the final product from ethanol/water (yields ≥95%) .

- Yield Improvement: Use automated flow reactors for precise temperature and reagent control, reducing side-product formation .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl3. Key signals include:

- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid). Retention times typically range 8–10 minutes; purity ≥99% is achievable with optimized mobile phases .

- Mass Spectrometry (ESI-MS): Confirm molecular ions ([M+H]+ at m/z ~356) and fragmentation patterns to verify substituent positions .

Basic: How can researchers design initial biological screening assays to evaluate antitumor potential?

Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Test concentrations from 1–100 µM; IC50 values <10 µM indicate promising activity .

- Mechanistic Studies:

- Cell Cycle Analysis: Flow cytometry to detect G1/S arrest, a hallmark of triazine-induced apoptosis.

- ROS Detection: Fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, a common mechanism for triazines .

Advanced: How can structural discrepancies in biological activity data across triazine derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Vary substituents (e.g., replace morpholino with piperidine) and compare IC50 values. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like EGFR or topoisomerase II .

- Data Contradictions: Address outliers by verifying purity (HPLC) and testing under standardized conditions (e.g., pH 7.4 buffer for solubility) .

Advanced: What crystallographic challenges arise with this compound, and how can SHELX software address them?

Methodological Answer:

- Challenges:

- Twinning: Detect pseudo-merohedral twinning via CELL_NOW and refine using TWIN/BASF commands in SHELXL .

Advanced: What environmental monitoring techniques are suitable for studying degradation pathways in aqueous systems?

Methodological Answer:

- Passive Sampling: Deploy polyethylene devices in water to monitor hydrolysis products (e.g., desmethyl derivatives). Analyze extracts via LC-MS/MS .

- Degradation Kinetics: Conduct pH-dependent hydrolysis studies (pH 3–9) at 25°C. Use pseudo-first-order kinetics to calculate half-lives; acidic conditions typically accelerate degradation .

Advanced: How does this compound compare to structurally similar triazines like hexamethylmelamine in drug delivery applications?

Methodological Answer:

- Solubility: Compare logP values (calculated via ChemAxon). Higher hydrophilicity (logP <1) improves bioavailability but may reduce membrane permeability .

- Prodrug Potential: Evaluate stability in simulated gastric fluid (SGF) vs. phosphate buffer. Hexamethylmelamine derivatives often require enzymatic activation, whereas morpholino groups enhance hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.